N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a complex organic compound. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group. The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group could all potentially participate in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have certain properties such as a certain refractive index and density .
Scientific Research Applications
Anticancer Activity
Compounds with the structural framework of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide have been explored for their anticancer properties. For instance, derivatives incorporating the thiazol-2-yl moiety have shown promising anticancer activities against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer. These studies indicate that modifying the core structure can enhance anticancer activity, suggesting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure determination of related compounds, providing insights into their chemical properties and potential for further modification. For example, the synthesis and crystal structure of a compound with a similar dimethoxyphenyl-thiazol motif have been reported, highlighting the importance of structural analysis in understanding compound interactions and stability (Prabhuswamy et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds bearing the dimethoxyphenyl-thiazol scaffold have been evaluated for their antimicrobial and antioxidant activities. This research indicates that these compounds can serve as bases for developing new antimicrobial agents with potential applications in treating infections and diseases associated with oxidative stress (Al-Wahaibi et al., 2021).
Novel Synthetic Approaches
Innovative synthetic methods have been developed for compounds related to this compound, facilitating the exploration of their biological activities. For instance, microwave-assisted synthesis has been employed to produce derivatives efficiently, which were then screened for anticancer activity, demonstrating the potential for rapid development of therapeutic agents (Tiwari et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (clk1 and dyrk1a kinases) and cause changes in their activity . This interaction could potentially lead to alterations in the regulation of cellular processes.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways regulated by clk1 and dyrk1a kinases . These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.
Result of Action
Based on the potential inhibition of clk1 and dyrk1a kinases , it can be inferred that the compound may have effects on cellular processes regulated by these kinases.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)14(18)17-15-16-11(8-21-15)10-5-6-12(19-3)13(7-10)20-4/h5-9H,1-4H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWLSDDZZHTOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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